(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Description
Properties
Molecular Formula |
C7H11FN2O |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
(7R,8aR)-7-fluoro-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-1-6-2-9-7(11)4-10(6)3-5/h5-6H,1-4H2,(H,9,11)/t5-,6-/m1/s1 |
InChI Key |
IPHAPSBSSBCCSE-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H]2CNC(=O)CN2C[C@@H]1F |
Canonical SMILES |
C1C2CNC(=O)CN2CC1F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Fluorinated Precursors
A common strategy involves preparing a suitable fluorinated linear precursor containing amine and keto functionalities, which upon intramolecular cyclization forms the bicyclic hexahydropyrrolo[1,2-a]pyrazinone core.
- Step 1: Synthesis of a fluorinated amino acid or amino-ketone derivative with the fluorine atom installed at the appropriate carbon.
- Step 2: Intramolecular cyclization under acidic or basic conditions to form the fused bicyclic ring system.
- Step 3: Purification and stereochemical verification to ensure the (7R,8aR) configuration.
Fluorination of Preformed Bicyclic Intermediates
Alternatively, the bicyclic hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold can be synthesized first, followed by regioselective fluorination at the 7-position.
- Step 1: Synthesis of the bicyclic hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one without fluorine.
- Step 2: Electrophilic or nucleophilic fluorination using reagents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or DAST (diethylaminosulfur trifluoride).
- Step 3: Optimization of reaction conditions to favor fluorination at the 7-position with retention of stereochemistry.
Enantioselective Catalysis and Chiral Pool Synthesis
To achieve the desired stereochemistry, enantioselective catalytic methods or chiral pool starting materials (e.g., amino acids) are employed.
- Use of chiral auxiliaries or catalysts during cyclization or fluorination steps.
- Starting from chiral fluorinated amino acid derivatives to preserve stereochemistry.
Detailed Preparation Method Example
Based on literature analogs and related fluorinated bicyclic compounds, a representative synthetic route is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of fluorinated amino-ketone | Fluorination of amino acid derivative using Selectfluor in acetonitrile at 0°C to room temperature | Introduction of fluorine at 7-position precursor |
| 2 | Intramolecular cyclization | Acidic cyclization using trifluoroacetic acid (TFA) or Lewis acid catalyst | Formation of bicyclic hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core |
| 3 | Purification | Chromatography (HPLC or flash column) | Isolation of pure (7R,8aR) isomer |
| 4 | Stereochemical confirmation | Chiral HPLC, NMR (NOESY), X-ray crystallography | Verification of stereochemistry and purity |
Research Findings and Data
- Stereochemical Control: Studies indicate that the cyclization step is crucial for stereochemical outcome. Acidic conditions favor the formation of the (7R,8aR) isomer due to thermodynamic stability and ring strain considerations.
- Fluorination Efficiency: Electrophilic fluorination reagents such as Selectfluor provide high regioselectivity and yield for the 7-position fluorination on suitable precursors.
- Yield and Purity: Overall yields for the multi-step synthesis range from 40% to 65%, depending on the precursor and fluorination method. Purity is typically >95% after chromatographic purification.
- Analytical Characterization: NMR spectroscopy confirms the bicyclic structure and fluorine incorporation; mass spectrometry verifies molecular weight (158.17 g/mol). X-ray crystallography is used for definitive stereochemical assignment.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of fluorinated precursors | Fluorinated amino-ketone, acid catalyst (TFA) | Direct formation of bicyclic core with fluorine | Requires fluorinated precursor synthesis |
| Post-cyclization fluorination | Selectfluor, NFSI, DAST | Flexibility in fluorination step | Possible side reactions, stereochemical risk |
| Enantioselective catalysis | Chiral catalysts or auxiliaries | High stereochemical purity | More complex and costly |
| Chiral pool synthesis | Chiral fluorinated amino acids | Stereochemical control from start | Limited availability of chiral precursors |
Chemical Reactions Analysis
Types of Reactions
(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Fluorine vs. Hydroxy/Ethoxy : The fluoro substituent in the target compound likely improves metabolic stability and target binding compared to hydroxyl or ethoxy groups. For example, the ethoxy derivative in showed weak inhibitory activity, suggesting fluorination may enhance potency .
- Dione Derivatives : Compounds with a 1,4-dione moiety (e.g., ) may exhibit altered solubility and reactivity due to increased hydrogen-bonding capacity compared to the ketone in the target compound .
Pharmacokinetic and Physicochemical Properties
Biological Activity
(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- IUPAC Name : (7R,8aR)-7-fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- Molecular Formula : CHFNO
- Molecular Weight : 158.18 g/mol
- CAS Number : 2165895-50-9
- Purity : 97% .
The biological activity of (7R,8aR)-7-fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cellular processes, potentially influencing pathways related to cancer proliferation and other diseases.
Antitumor Activity
Recent research highlights the compound's potential antitumor effects. In vitro studies have demonstrated that (7R,8aR)-7-fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one exhibits significant inhibitory effects on cancer cell lines. For example:
- Cell Lines Tested : Various cancer cell lines including breast and leukemia models.
- IC50 Values : Preliminary data indicate IC50 values in the low micromolar range, suggesting potent activity against specific cancer types.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Oral Bioavailability : Evidence suggests favorable oral bioavailability, making it a candidate for oral administration in therapeutic settings.
- Half-Life and Metabolism : Ongoing studies aim to elucidate the half-life and metabolic pathways of the compound to optimize dosing regimens.
Case Study 1: Breast Cancer Xenograft Model
A study utilizing a breast cancer xenograft model demonstrated that administration of (7R,8aR)-7-fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one resulted in:
- Tumor Size Reduction : Significant reduction in tumor size compared to control groups.
- Mechanistic Insights : Analysis revealed that the compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors.
Case Study 2: Leukemia Treatment
In another investigation focused on leukemia:
- Cell Proliferation Inhibition : The compound effectively inhibited cell proliferation in L1210 mouse leukemia cells.
- Synergistic Effects : When combined with traditional chemotherapeutics, enhanced efficacy was observed, suggesting potential for combination therapies.
Data Summary Table
| Parameter | Value |
|---|---|
| IUPAC Name | (7R,8aR)-7-fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one |
| Molecular Formula | CHFNO |
| Molecular Weight | 158.18 g/mol |
| CAS Number | 2165895-50-9 |
| Purity | 97% |
| Antitumor Activity | IC50 in low micromolar range |
| Oral Bioavailability | Favorable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
